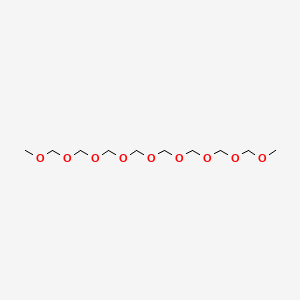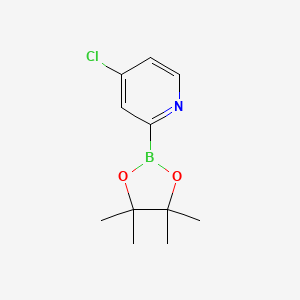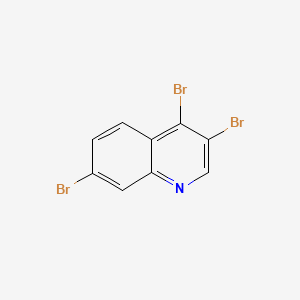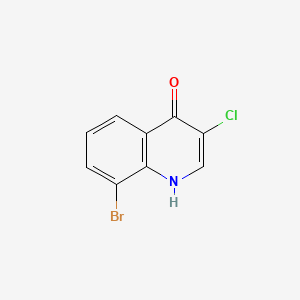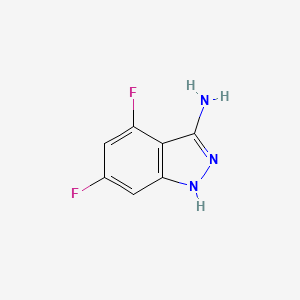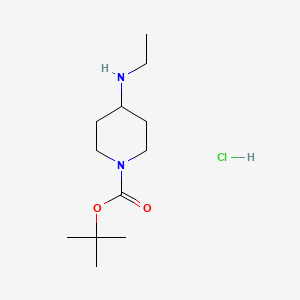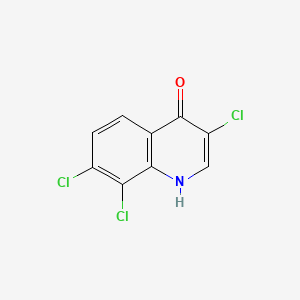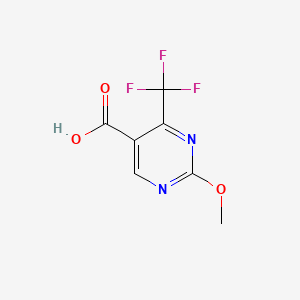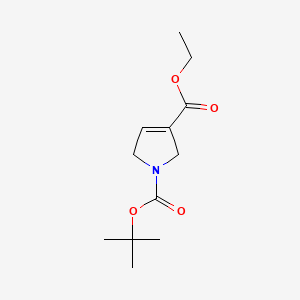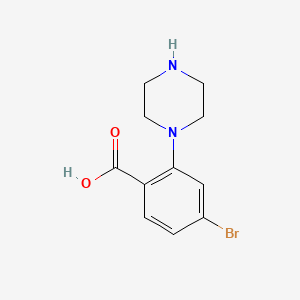
4-Bromo-3-cloro-7-(trifluorometil)quinolina
Descripción general
Descripción
“4-Bromo-3-chloro-7-(trifluoromethyl)quinoline” is a type of quinoline, a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has a molecular formula of C10H4BrClF3N .
Synthesis Analysis
Quinolines can be synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Functionalization of polyfluorinated quinolines can be achieved through nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Molecular Structure Analysis
The molecular structure of “4-Bromo-3-chloro-7-(trifluoromethyl)quinoline” includes a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a quinoline ring . The average mass of the molecule is 310.498 Da, and the monoisotopic mass is 308.916779 Da .Chemical Reactions Analysis
Fluorinated quinolines, such as “4-Bromo-3-chloro-7-(trifluoromethyl)quinoline”, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . They can also be functionalized through nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Aplicaciones Científicas De Investigación
Aplicaciones agroquímicas
Las trifluorometilpiridinas, que comparten una estructura similar con la 4-Bromo-3-cloro-7-(trifluorometil)quinolina, se utilizan ampliamente en la industria agroquímica {svg_1}. Se utilizan principalmente para la protección de los cultivos contra las plagas {svg_2}.
Aplicaciones farmacéuticas
Las trifluorometilpiridinas también se utilizan en la industria farmacéutica {svg_3}. Varios derivados de trifluorometilpiridina se utilizan en las industrias farmacéutica y veterinaria {svg_4}.
Síntesis de piperazinilquinolinas
La 4-Cloro-7-(trifluorometil)quinolina es un reactivo en la preparación de piperazinilquinolinas {svg_5}. Estos compuestos tienen aplicaciones potenciales como inhibidores del cáncer de mama {svg_6}.
Medicamentos aprobados por la FDA
Los medicamentos que contienen el grupo trifluorometil han sido aprobados por la FDA {svg_7}. El grupo trifluorometil se encuentra en muchas moléculas de fármacos, exhibiendo numerosas actividades farmacológicas {svg_8}.
Tratamiento de la osteoartritis
Se han sintetizado y evaluado algunos derivados de quinolina para el tratamiento de la osteoartritis {svg_9}. Estos son inhibidores amino-acetamida de la agrecanasa-2 {svg_10}.
Desarrollo de productos químicos orgánicos fluorados
El desarrollo de productos químicos orgánicos fluorados se está convirtiendo en un tema de investigación cada vez más importante {svg_11}. Los compuestos que contienen flúor afectan significativamente el crecimiento farmacéutico, representando más del 50 por ciento de las moléculas de fármacos más vendidas aprobadas por la Administración de Alimentos y Medicamentos de los Estados Unidos (FDA) {svg_12}.
Mecanismo De Acción
Target of Action
It’s known that trifluoromethyl group-containing compounds often exhibit various pharmacological activities . The specific targets would depend on the particular biological system and the context in which this compound is used.
Mode of Action
It’s suggested that during the cell penetrating process, the trifluoromethyl group binds with protons, leading to an increase in ph and destabilization of the cell membranes . This could potentially enhance the cell penetration ability of peptides .
Biochemical Pathways
It’s known that this compound can be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may play a role in modifying biochemical pathways involving carbon–carbon bond formation.
Result of Action
It’s suggested that the compound could cause osmotic swelling of endosomes, thus enhancing the cell penetration ability of peptides .
Safety and Hazards
Quinolines can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical attention if irritation persists .
Análisis Bioquímico
Biochemical Properties
4-Bromo-3-chloro-7-(trifluoromethyl)quinoline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with various enzymes and proteins, potentially altering their activity. For instance, this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline to the active site of the enzyme, leading to a decrease in enzyme activity.
Cellular Effects
The effects of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses . Additionally, 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline can alter gene expression patterns, leading to changes in the production of specific proteins that are crucial for cell function . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction . For instance, the compound may inhibit enzyme activity by occupying the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and a decrease in its efficacy . Long-term studies have also indicated that continuous exposure to 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
4-Bromo-3-chloro-7-(trifluoromethyl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through specific pathways . This can result in changes in the levels of certain metabolites, which can have downstream effects on cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can be transported to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline within specific tissues can also influence its overall efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects . Understanding the subcellular distribution of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
4-bromo-3-chloro-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-9-6-2-1-5(10(13,14)15)3-8(6)16-4-7(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMTBOPSHDOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672667 | |
| Record name | 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203579-57-0 | |
| Record name | 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599026.png)

